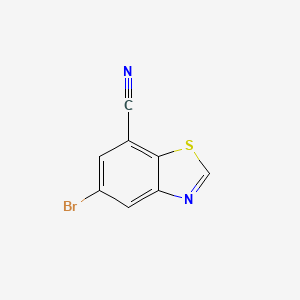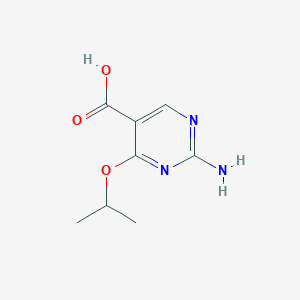
2-Amino-4-isopropoxypyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-isopropoxypyrimidine-5-carboxylic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is of interest due to its potential biological activities and its role in various chemical reactions. It is a derivative of pyrimidine, a fundamental structure in many biological molecules, including nucleotides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-isopropoxypyrimidine-5-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-4,6-dichloropyrimidine with isopropyl alcohol in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, leading to the substitution of the chlorine atoms with isopropoxy groups. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvent-free conditions can make the process more environmentally friendly and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-isopropoxypyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrimidine derivatives .
Applications De Recherche Scientifique
2-Amino-4-isopropoxypyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential inhibitory effects on enzymes such as peptidases.
Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the development of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 2-Amino-4-isopropoxypyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit peptidases by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, including reduced inflammation and antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4,6-dichloropyrimidine: A precursor in the synthesis of 2-Amino-4-isopropoxypyrimidine-5-carboxylic acid.
2-Amino-4,6-dihydroxypyrimidine: Known for its inhibitory effects on immune-induced nitric oxide generation.
2-Aminothiazole-5-carboxylic acid: Studied for its anticancer and antimicrobial properties .
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropoxy group at the 4-position and carboxylic acid group at the 5-position make it a versatile compound for various applications in scientific research and industry .
Propriétés
Formule moléculaire |
C8H11N3O3 |
|---|---|
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
2-amino-4-propan-2-yloxypyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H11N3O3/c1-4(2)14-6-5(7(12)13)3-10-8(9)11-6/h3-4H,1-2H3,(H,12,13)(H2,9,10,11) |
Clé InChI |
MKYWOXZIMLIOIZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=NC(=NC=C1C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


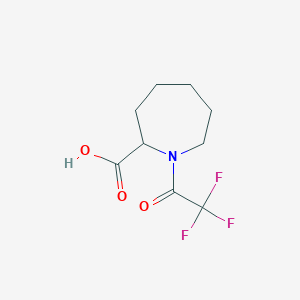
![benzyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate](/img/structure/B15304125.png)
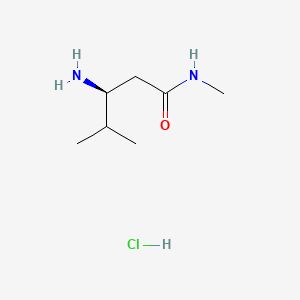


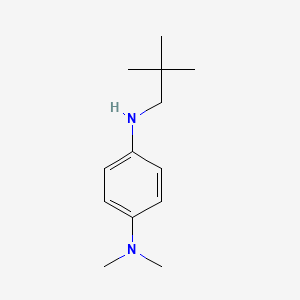

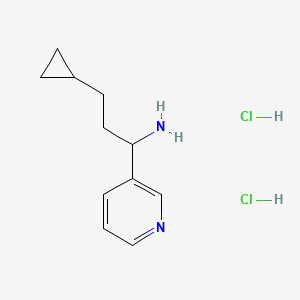
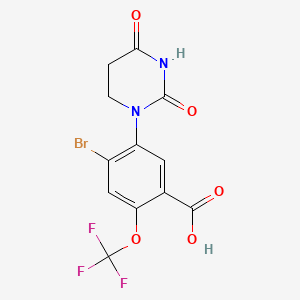
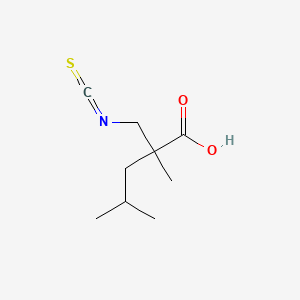
![5-{[Methyl(propyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B15304187.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-1,2,4-triazol-3-yl)propanoic acid](/img/structure/B15304192.png)
